

An In-depth Technical Guide to the Safety and Toxicity of Ethyl Valerate

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Compound of Interest

Compound Name: *Ethyl valerate*

Cat. No.: *B1222032*

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Executive Summary

Ethyl valerate (CAS No. 539-82-2), also known as ethyl pentanoate, is a flavoring agent and fragrance ingredient with a generally recognized as safe (GRAS) status for its use in food.[1][2][3][4] This technical guide provides a comprehensive overview of the available safety and toxicity data for **ethyl valerate**. A significant portion of the safety assessment for **ethyl valerate** relies on a read-across approach, utilizing data from structurally similar compounds due to the limited availability of direct toxicity data for **ethyl valerate** itself. This guide synthesizes the available information on acute toxicity, skin and eye irritation, sensitization, genotoxicity, repeated-dose toxicity, and reproductive/developmental toxicity, presenting quantitative data in structured tables and detailing the experimental methodologies of key studies.

Acute Toxicity

Direct quantitative data for acute oral, dermal, and inhalation toxicity of **ethyl valerate** are not readily available in the reviewed literature.[5][6][7] Safety data sheets consistently state that LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values have not been determined.[5][6][7] Potential health effects from acute overexposure may include irritation to the skin, eyes, and gastrointestinal tract, as well as central nervous system depression if large amounts are ingested.[5][6]

Due to the lack of direct data, a read-across approach with structurally similar esters is often employed. For context, data for the related compound, ethyl isovalerate, is presented below.

Table 1: Acute Toxicity Data for a Read-Across Compound (Ethyl Isovalerate)

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	>5000 mg/kg bw	[8]
LD50	Rabbit	Oral	7031 mg/kg bw	[2][8][9]
LD50	Rabbit	Dermal	>5000 mg/kg bw	[8][10]

Irritation and Sensitization

Skin Irritation

While some safety data sheets suggest that **ethyl valerate** may cause skin irritation and dermatitis, specific studies on **ethyl valerate** following standardized guidelines (e.g., OECD 404) were not found in the reviewed literature.[5][6][7] A study on a related compound did not find evidence of irritation.[11]

Eye Irritation

Ethyl valerate is presumed to have the potential to cause eye irritation, possibly leading to chemical conjunctivitis.[5][6][7] However, specific in vivo eye irritation data from studies conducted according to guidelines such as OECD 405 are not available for **ethyl valerate**.

Skin Sensitization

Direct skin sensitization data for **ethyl valerate** is limited. The safety assessment relies on data from a read-across analog, pentyl propionate.

Table 2: Skin Sensitization Data (Read-Across from Pentyl Propionate)

Assay	Species	Vehicle	Concentration	Result	Reference
Local Lymph Node Assay (LLNA)	Mouse	Not specified	up to 100% (25000 µg/cm ²)	Non-sensitizing	[12]

Based on the weight of evidence from structural analysis and the negative results from the LLNA on pentyl propionate, **ethyl valerate** is not considered to be a skin sensitizer.[\[12\]](#)

Genetic Toxicity

Ethyl valerate has been evaluated for its genotoxic potential in several in vitro assays. The collective evidence suggests that **ethyl valerate** is not genotoxic.

Table 3: Genetic Toxicity of **Ethyl Valerate**

Assay	System	Metabolic Activation	Concentration	Result	Reference
BlueScreen™ HC	Human lymphoblastoid TK6 cells	With and without S9	Not specified	Negative	[5] [13] [14]
Ames Test	Salmonella typhimurium (TA98, TA100) and Escherichia coli (WP2uvrA)	With S9	up to 10000 µg/plate	Negative	[12]
Ames Test	Salmonella typhimurium (TA98, TA100) and Escherichia coli (WP2uvrA)	Without S9	up to 3500 µg/plate	Negative	[12]

To further support the assessment of clastogenic potential, data from a read-across analog, **methyl valerate**, was considered.

Table 4: Genetic Toxicity (Clastogenicity) Data (Read-Across from **Methyl Valerate**)

Assay	System	Metabolic Activation	Concentration	Result	Reference
In vitro Micronucleus Test	Not specified	With and without S9	Not specified	Non-clastogenic	[12]

Repeated-Dose and Reproductive Toxicity

Direct long-term toxicity and carcinogenicity studies on **ethyl valerate** were not identified. The safety assessment for repeated-dose and reproductive toxicity is based on data from read-across analogs and the Threshold of Toxicological Concern (TTC).[\[4\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Repeated-Dose Toxicity

A 13-week subchronic inhalation study on the read-across material, butyl propionate, is used to support the safety of **ethyl valerate**.

Table 5: Repeated-Dose Inhalation Toxicity (Read-Across from Butyl Propionate)

Species	Exposure	Duration	NOAEC (No Observed Adverse Effect Concentration)	Reference
Sprague Dawley Rat	Inhalation	13 weeks (6 h/day, 5 days/week)	1500 ppm (equivalent to 2071 mg/kg/day)	[12]

The systemic exposure to **ethyl valerate** from its use as a fragrance ingredient is below the TTC for a Cramer Class I material, providing additional support for its safety in repeated-dose scenarios.[\[12\]](#)

Reproductive and Developmental Toxicity

The assessment of reproductive and developmental toxicity relies on a two-generation study conducted on the read-across analog, propyl propionate.

Table 6: Reproductive and Developmental Toxicity (Read-Across from Propyl Propionate)

Species	Dosing	Duration	NOAEL (No Observed Adverse Effect Level) - Fertility and Development	Reference
Rat	Not specified	Two generations	500 ppm (equivalent to 616 mg/kg/day)	[12]

No treatment-related adverse effects on reproductive performance or the survival and growth of pups were observed at the highest dose tested.[12]

Experimental Protocols and Methodologies

BlueScreen™ HC Assay

The BlueScreen™ HC assay is a high-throughput in vitro screening assay that measures genotoxicity and cytotoxicity in a human lymphoblastoid cell line (TK6).[5][13][14] The assay utilizes a reporter system linked to the GADD45a gene, which is upregulated in response to genotoxic stress.[13][14] An increase in the expression of a Gaussia luciferase reporter gene, quantified by luminescence, indicates a genotoxic effect.[5][13][14] Cytotoxicity is simultaneously measured by assessing cell density.[5] The assay is performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to detect genotoxic metabolites.[1][5]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test for **ethyl valerate** was conducted using the preincubation method with *Salmonella typhimurium* strains TA98 and TA100, and *Escherichia coli* strain WP2uvrA.[12] The test was performed in the presence and absence of an S9 metabolic activation system.[12] The assay evaluates the ability of a substance to induce reverse mutations in bacterial strains that are unable to synthesize a specific amino acid. A positive result is indicated by a significant increase in the number of revertant colonies in the presence of the test substance compared to the control.

Subchronic Inhalation Toxicity Study (Read-Across: Butyl Propionate)

This study followed a protocol consistent with OECD Test Guideline 413.[\[12\]](#) Groups of 15 Sprague Dawley rats of each sex were exposed to butyl propionate vapor at target concentrations of 0, 250, 750, or 1500 ppm for 6 hours per day, 5 days a week, for 13 weeks. [\[12\]](#) Endpoints evaluated included clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.

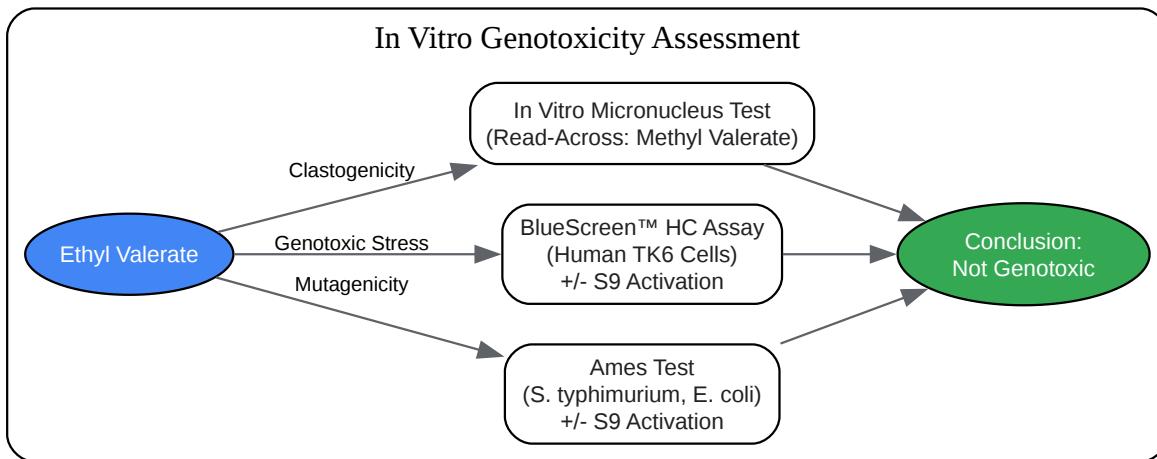
Two-Generation Reproductive Toxicity Study (Read-Across: Propyl Propionate)

This study was conducted in accordance with OECD Test Guideline 416.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) The study design involves the administration of the test substance to male and female rats for a period of growth, mating, and through the weaning of their F1 offspring.[\[18\]](#)[\[22\]](#) The F1 generation is then raised to adulthood, mated, and produces an F2 generation.[\[18\]](#)[\[22\]](#) Key endpoints include effects on male and female reproductive performance, fertility, gestation, parturition, lactation, and the growth and development of the offspring.[\[20\]](#)[\[21\]](#)

Murine Local Lymph Node Assay (LLNA) (Read-Across: Pentylo Propionate)

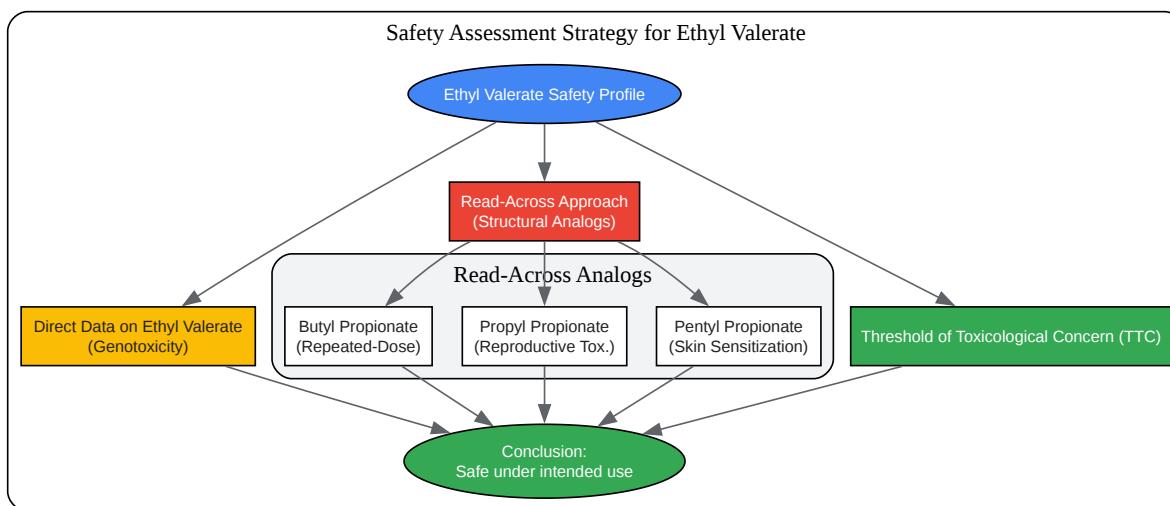
The LLNA is an in vivo method for assessing skin sensitization potential, as described in OECD Test Guideline 429.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#) The principle of the assay is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[\[23\]](#)[\[24\]](#)[\[26\]](#) The test substance is applied to the ears of mice for several consecutive days.[\[23\]](#) Lymphocyte proliferation is then measured, typically by the incorporation of a radiolabeled nucleotide or other markers.[\[23\]](#) A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is typically considered a positive result.[\[23\]](#)

Visualizations: Workflows and Logical Relationships



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Genotoxicity testing workflow for **ethyl valerate**.



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Logical framework for the safety assessment of **ethyl valerate**.

Conclusion

The available data, primarily through a robust read-across approach and direct in vitro testing, support the safety of **ethyl valerate** for its intended use as a fragrance and flavoring ingredient. It is not considered to be genotoxic or a skin sensitizer. The potential for repeated-dose and reproductive toxicity is low, based on high NOAELs in studies with structurally related compounds and a large margin of safety at current exposure levels. The lack of direct quantitative data for acute, chronic, and carcinogenic endpoints for **ethyl valerate** is a notable data gap, though its GRAS status and low exposure levels from its intended uses mitigate these concerns. This technical guide provides a consolidated resource for professionals involved in the safety assessment and development of products containing **ethyl valerate**.

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